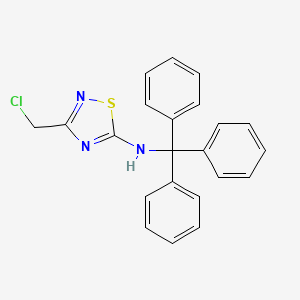![molecular formula C14H21IO B14319807 {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene CAS No. 110762-61-3](/img/structure/B14319807.png)
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is an organic compound characterized by the presence of an iodo group, a methyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene typically involves the reaction of 6-iodo-3-methylhexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a simpler alkyl chain.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of simpler alkyl chains.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodo group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- {[(6-Bromo-3-methylhexyl)oxy]methyl}benzene
- {[(6-Chloro-3-methylhexyl)oxy]methyl}benzene
- {[(6-Fluoro-3-methylhexyl)oxy]methyl}benzene
Uniqueness
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, leading to stronger interactions in various chemical and biological contexts.
Properties
CAS No. |
110762-61-3 |
|---|---|
Molecular Formula |
C14H21IO |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
(6-iodo-3-methylhexoxy)methylbenzene |
InChI |
InChI=1S/C14H21IO/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI Key |
UTUUUMFXXAHLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCI)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


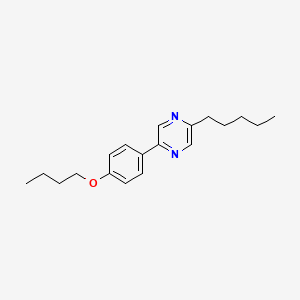
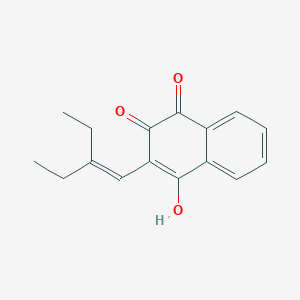

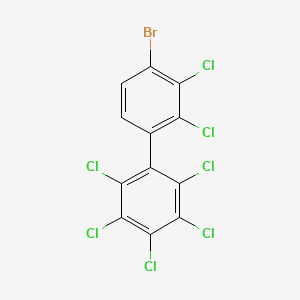
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
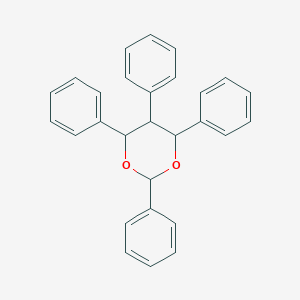
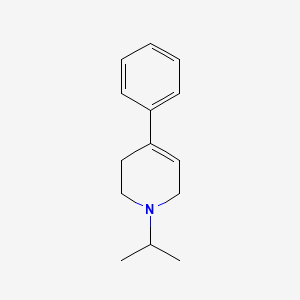

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

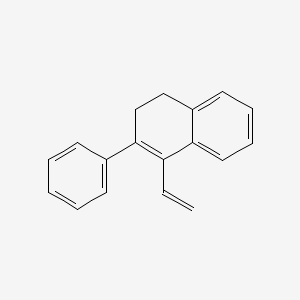
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
